molecular formula C14H21NO2 B2388683 Tert-butyl 2-anilino-2-methylpropanoate CAS No. 2248336-64-1

Tert-butyl 2-anilino-2-methylpropanoate

Cat. No.: B2388683
CAS No.: 2248336-64-1
M. Wt: 235.327
InChI Key: OYATYTJINZBTRS-UHFFFAOYSA-N
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Description

Tert-butyl 2-anilino-2-methylpropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, an aniline moiety, and a methylpropanoate structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-anilino-2-methylpropanoate typically involves the esterification of 2-anilino-2-methylpropanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as strong acids or solid acid resins can be used to promote the esterification reaction. The use of automated systems and controlled reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-anilino-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Tert-butyl 2-anilino-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-anilino-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the active aniline moiety, which can then interact with biological targets. The aniline moiety may participate in various biochemical pathways, influencing cellular processes and exhibiting biological activity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-amino-2-methylpropanoate: Similar in structure but contains an amino group instead of an aniline moiety.

    Tert-butyl 2-methylpropanoate: Lacks the aniline moiety, making it less reactive in certain chemical reactions.

    2-Anilino-2-methylpropanoic acid: The parent acid form of the compound, which can be esterified to form tert-butyl 2-anilino-2-methylpropanoate.

Uniqueness

This compound is unique due to the presence of both the tert-butyl ester and aniline moieties, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

tert-butyl 2-anilino-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-13(2,3)17-12(16)14(4,5)15-11-9-7-6-8-10-11/h6-10,15H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYATYTJINZBTRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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